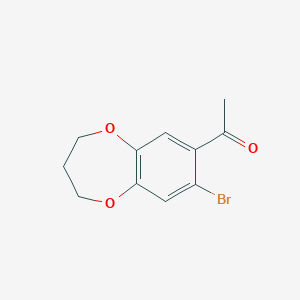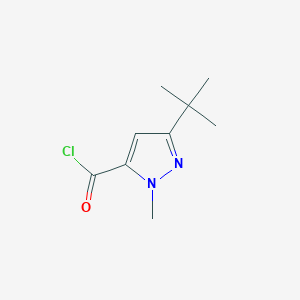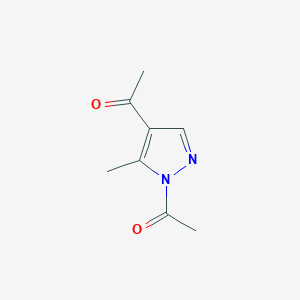
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one), also known as MPE, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
科学研究应用
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). In organic synthesis, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been used as a building block for the synthesis of various compounds.
作用机制
The mechanism of action of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is not fully understood. However, studies have suggested that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may have potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has anti-inflammatory effects and may have potential as a treatment for Alzheimer's disease. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have antioxidant properties and may help protect against oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one).
实验室实验的优点和局限性
One advantage of using 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) in lab experiments is its relatively simple synthesis method. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have potential applications in various fields, making it a versatile compound for researchers. However, one limitation of using 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) in lab experiments is its limited availability. 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
未来方向
There are several future directions for research on 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one). One area of interest is the development of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one)-based compounds for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the anti-inflammatory and antioxidant effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one). Finally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may have potential applications in the development of OLEDs and other materials, and further research in this area is warranted.
Conclusion
In conclusion, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its anti-inflammatory and antioxidant effects make it a promising candidate for the treatment of Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) and to explore its potential applications in various fields.
合成方法
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) can be synthesized using a variety of methods, including the reaction of 5-methyl-1H-pyrazole-1-carboxylic acid with ethyl chloroacetate in the presence of a base. Another method involves the reaction of 5-methyl-1H-pyrazole-1-carboxylic acid hydrazide with ethyl chloroacetate in the presence of a base. The resulting product is then purified using column chromatography.
属性
CAS 编号 |
175135-02-1 |
|---|---|
产品名称 |
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) |
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC 名称 |
1-(1-acetyl-5-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5-8(6(2)11)4-9-10(5)7(3)12/h4H,1-3H3 |
InChI 键 |
ZXZFTAQXRNWCEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C(=O)C)C(=O)C |
规范 SMILES |
CC1=C(C=NN1C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



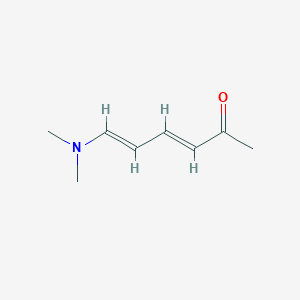

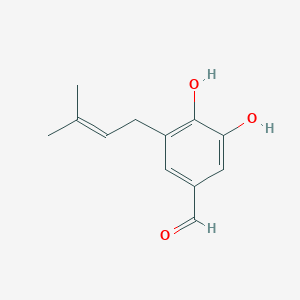

![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)
![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)

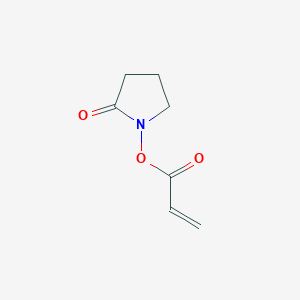
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)
